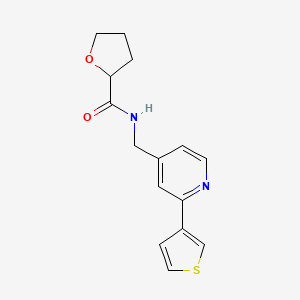

N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)tetrahydrofuran-2-carboxamide

Description

N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)tetrahydrofuran-2-carboxamide is a heterocyclic compound featuring a pyridine-thiophene scaffold linked via a methyl group to a tetrahydrofuran-2-carboxamide moiety. Its structure combines aromatic (pyridine, thiophene) and saturated (tetrahydrofuran) rings, which may confer unique physicochemical and pharmacological properties.

Properties

IUPAC Name |

N-[(2-thiophen-3-ylpyridin-4-yl)methyl]oxolane-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2S/c18-15(14-2-1-6-19-14)17-9-11-3-5-16-13(8-11)12-4-7-20-10-12/h3-5,7-8,10,14H,1-2,6,9H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVAUORLEQODSCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C(=O)NCC2=CC(=NC=C2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)tetrahydrofuran-2-carboxamide typically involves multiple steps, including the formation of the thiophene and pyridine rings, followed by their coupling and subsequent functionalization. Common synthetic routes may include:

Formation of Thiophene and Pyridine Rings: These rings can be synthesized through well-established methods such as the Hantzsch synthesis for pyridines and the Gewald reaction for thiophenes.

Coupling Reactions: The thiophene and pyridine rings are coupled using cross-coupling reactions such as Suzuki-Miyaura or Stille coupling, often employing palladium catalysts.

Functionalization: The coupled product is then functionalized to introduce the tetrahydrofuran ring and the carboxamide group. This may involve nucleophilic substitution and amide bond formation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of greener, more sustainable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)tetrahydrofuran-2-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the heteroatoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide, while reduction of the pyridine ring may produce piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has garnered attention for its potential therapeutic applications:

- Anticancer Properties : Research indicates that compounds with similar structures can inhibit specific kinases involved in cancer progression. For instance, derivatives of thiophene and pyridine have been explored for their ability to target c-KIT mutations prevalent in gastrointestinal stromal tumors (GIST) and other cancers . The unique electronic properties of N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)tetrahydrofuran-2-carboxamide may enhance its efficacy as a kinase inhibitor.

- Antimicrobial Activity : The thiophene and pyridine moieties are known for their antimicrobial properties. Studies have shown that compounds featuring these structures can exhibit significant antibacterial and antifungal activities, making this compound a candidate for further investigation in the development of new antibiotics .

Biological Research

This compound is being studied for its interactions with biological targets:

- Enzyme Inhibition : The compound's ability to interact with specific enzymes could be beneficial in designing inhibitors for viral proteases, such as those involved in the SARS-CoV-2 lifecycle. Its structural features may allow it to fit into the active sites of these enzymes effectively, potentially leading to the development of antiviral therapies .

Materials Science

The compound's unique properties also lend themselves to applications in materials science:

- Organic Electronics : this compound can serve as a building block for organic semiconductors. Its electronic characteristics make it suitable for use in organic light-emitting diodes (OLEDs) and photovoltaic devices.

Mechanism of Action

The mechanism of action of N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)tetrahydrofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Core Structural Variations

Analysis :

- Pyridine vs. Dihydropyridine: The target’s pyridine core (aromatic) contrasts with AZ257’s 1,4-dihydropyridine (non-aromatic), which may reduce electron-deficient character and alter redox properties .

- Tetrahydrofuran vs. Furan : The saturated tetrahydrofuran ring in the target likely enhances metabolic stability compared to furan-containing analogs (e.g., ), where aromatic furans are prone to oxidative degradation .

- Thiazolidinone vs.

Substituent Effects

- Amide Linkage : The tetrahydrofuran-2-carboxamide group in the target contrasts with furan-2-carboxamide () and acyl azides (). The saturated tetrahydrofuran may improve solubility and reduce reactivity compared to furan’s planar, conjugated system .

- Thiophene vs.

- Methyl Bridge: The methyl linkage between pyridine and thiophene in the target may enhance conformational flexibility compared to rigid fused-ring systems (e.g., thieno[2,3-b]pyridines in ) .

Pharmacological Implications (Inferred)

- Solubility and Bioavailability : The tetrahydrofuran carboxamide may improve water solubility relative to furan-based analogs (), while the pyridine-thiophene scaffold could enhance membrane permeability .

- Target Selectivity : The combination of pyridine, thiophene, and tetrahydrofuran may target receptors requiring dual aromatic and flexible binding pockets, such as kinase or GPCR targets, differing from dihydropyridines (e.g., AZ257) typically associated with calcium channel modulation .

Biological Activity

N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)tetrahydrofuran-2-carboxamide, with CAS number 2034448-65-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure combining a thiophene ring, a pyridine moiety, and a tetrahydrofuran backbone. Its molecular weight is approximately 288.4 g/mol . The synthesis typically involves multiple steps, including the formation of the thiophene and pyridine rings, followed by coupling reactions and functionalization to introduce the tetrahydrofuran ring and carboxamide group.

This compound exhibits its biological effects primarily through interaction with specific molecular targets such as enzymes and receptors. The compound has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation . For example, it may modulate the activity of PTGR2 (prostaglandin reductase 2), which plays a role in prostaglandin metabolism .

Biological Activity

The biological activities of this compound can be summarized as follows:

- Anti-inflammatory Activity : The compound demonstrates significant anti-inflammatory properties by inhibiting enzymes related to inflammatory pathways.

- Antioxidant Potential : It has shown potential as an antioxidant, scavenging free radicals effectively.

- Cytotoxicity : In vitro studies have assessed its cytotoxic effects on various cancer cell lines, indicating moderate activity without significant toxicity at lower concentrations .

- Enzyme Inhibition : The compound has been evaluated for urease enzyme inhibition, showcasing promising results that could lead to therapeutic applications in treating conditions like hypertension .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the thiophene or pyridine rings can significantly influence potency and selectivity against specific biological targets. For instance, amides with bulky electron-rich groups tend to exhibit better activity compared to those with smaller or electron-withdrawing substituents .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Q & A

Q. How can metabolic stability be improved without compromising target affinity?

- Methodological Answer :

- Isosteric Replacement : Substitute tetrahydrofuran with pyran or oxetane to reduce CYP3A4-mediated oxidation .

- Deuterium Labeling : Introduce deuterium at metabolically vulnerable positions (e.g., benzylic methylene) to slow clearance .

- Prodrug Design : Mask the carboxamide as an ester to enhance oral bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.